

Application Notes and Protocols: Gozanertinib (TQB3804) Treatment in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: *Gozanertinib*

Cat. No.: *B15569568*

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Introduction

Gozanertinib (also known as TQB3804) is a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the C797S mutation that confers resistance to third-generation TKIs like osimertinib. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts (CDX).^{[1][2]} This document provides a detailed overview of the application of **Gozanertinib** in PDX models of non-small cell lung cancer (NSCLC), including experimental protocols and available preclinical data.

Data Presentation

While extensive quantitative data on **Gozanertinib**'s efficacy across a wide range of PDX models is not yet publicly available, preclinical studies have demonstrated its potent activity in both in vitro and in vivo settings. An American Association for Cancer Research (AACR) abstract reported significant tumor growth inhibition in a lung adenocarcinoma PDX model (LUPF104).^[3] The tables below summarize the available in vitro data on cell lines, which

provides a strong rationale for its use in corresponding PDX models, and in vivo data from a cell line-derived xenograft (CDX) model which is often a precursor to PDX studies.

Table 1: In Vitro Anti-proliferative Activity of **Gozanertinib** (TQB3804) in EGFR-Mutant Cell Lines[3]

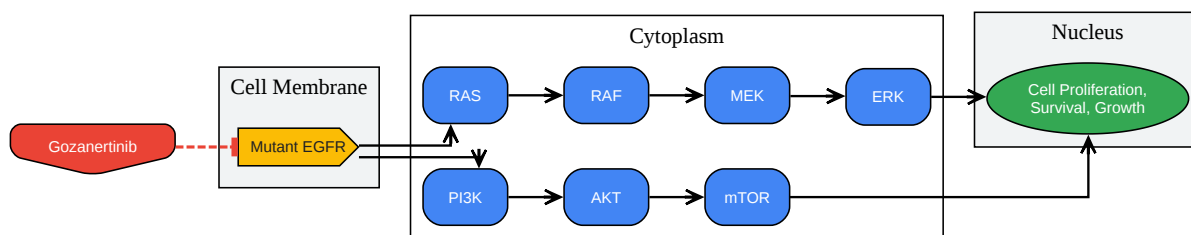
Cell Line	EGFR Mutation Status	IC50 (nM)
Ba/F3	EGFR del19/T790M/C797S	26.8
NCI-H1975	EGFR L858R/T790M	163
PC9	EGFR del19	45
A431	EGFR Wild-Type	147

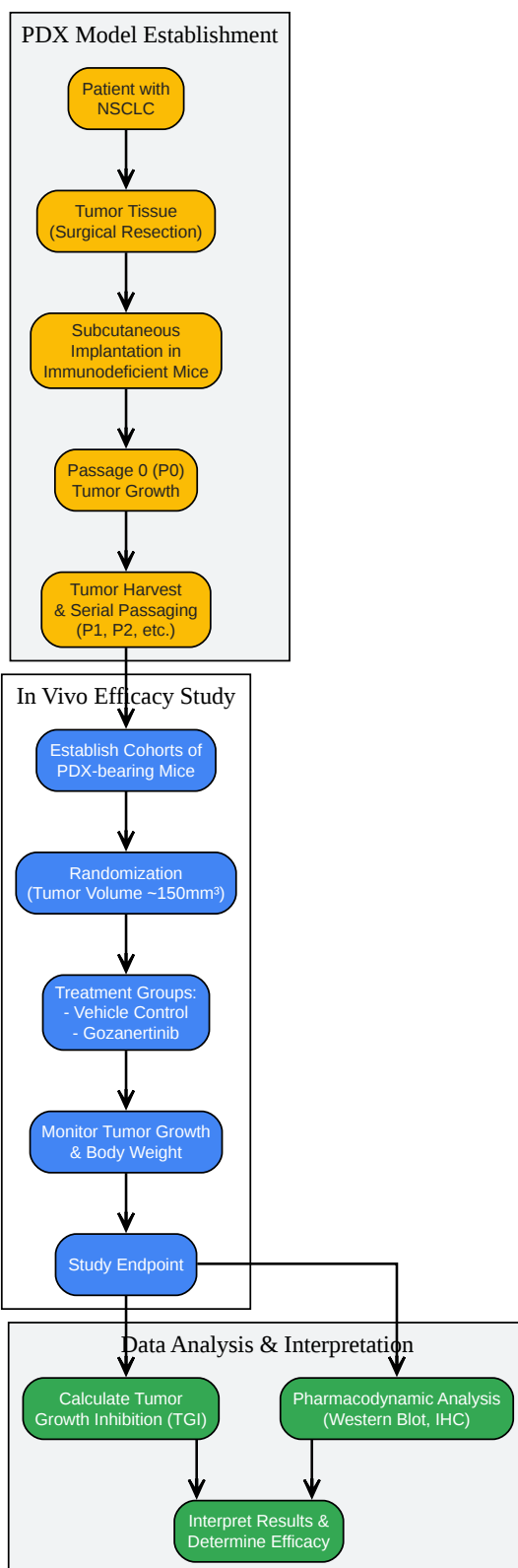
Table 2: In Vitro Enzymatic Activity of **Gozanertinib** (TQB3804) against EGFR Kinase Mutants[3]

EGFR Mutant	IC50 (nM)
del19/T790M/C797S	0.46
L858R/T790M/C797S	0.13
del19/T790M	0.26
L858R/T790M	0.19
Wild-Type	1.07

Signaling Pathway

Gozanertinib exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding to mutant EGFR, it blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth. Preclinical data from a Ba/F3 CDX model with a triple EGFR mutation confirmed that **Gozanertinib** treatment led to the inhibition of phosphorylated EGFR (p-EGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK).





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References

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